

# Pharmacokinetic Profile of Intravenous Felcisetrag: A Technical Guide

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## Compound of Interest

Compound Name: Felcisetrag

Cat. No.: B1672331

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## Introduction

**Felcisetrag** (formerly TAK-954) is a potent and highly selective serotonin 5-HT<sub>4</sub> receptor agonist under investigation for the management of gastrointestinal motility disorders, such as postoperative gastrointestinal dysfunction and gastroparesis.[1][2] Administered intravenously, **Felcisetrag** has demonstrated prokinetic activity throughout the gastrointestinal tract.[1] This technical guide provides a comprehensive overview of the pharmacokinetic profile of intravenous **Felcisetrag**, detailing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The information presented is compiled from published clinical and nonclinical studies to support further research and development of this compound.

## Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of intravenous **Felcisetrag** has been characterized in healthy volunteers and patient populations. The data consistently demonstrate dose-proportional pharmacokinetics.

### Table 1: Single-Dose Pharmacokinetics of Intravenous Felcisetrag in Critically Ill Patients with Enteral Feeding Intolerance

Dose (mg)	n	Mean Cmax (ng/mL)
0.5	7	5.0

Cmax: Maximum plasma concentration Data from a study in critically ill patients.[3]

**Table 2: Dose Proportionality of Intravenous Felcisetrag in Patients with Gastroparesis (Day 1)**

Dose (mg)	n	Mean Cmax (pg/mL)	Mean AUC <sub>t</sub> (pg·h/mL)
0.1	10	1637	-
0.3	9	-	-
1.0	7	16029	-

Cmax: Maximum plasma concentration; AUC<sub>t</sub>: Area under the plasma concentration-time curve over the dosing interval. Specific mean AUC<sub>t</sub> values were not provided in the source, but the study concluded that both Cmax and AUC<sub>t</sub> were approximately dose-proportional.[1]

**Table 3: Pharmacokinetic Parameters of Intravenous Felcisetrag in Healthy Volunteers**

Parameter	Value
Mean Terminal Elimination Half-life (t <sub>1/2</sub> )	18.0 - 18.9 hours (on day 5 of multiple dosing)

Data from a study in healthy participants receiving single and multiple daily intravenous infusions of 0.1 or 0.5 mg **Felcisetrag**.

## Metabolism and Excretion

**Felcisetrag** is primarily cleared through both renal excretion and metabolism. Following intravenous administration of radiolabeled **Felcisetrag** in healthy male subjects, approximately 55.6% of the radioactivity was recovered in urine and 28.8% in feces. The parent drug was the predominant species in circulation.

Metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of two main metabolites, THRX-513466 and THRX-913682, which are also potent 5-HT<sub>4</sub> receptor agonists. However, these metabolites are found at low levels in plasma.

## Experimental Protocols

The pharmacokinetic parameters of intravenous **Felcisetrag** have been determined in several clinical studies. The methodologies employed in these key studies are detailed below.

### Study in Patients with Gastroparesis (NCT03281577)

This was a single-center, placebo-controlled, double-blind, randomized study in 36 patients with diabetic or idiopathic gastroparesis.

- **Dosing:** Participants received a daily 60-minute intravenous infusion of **Felcisetrag** (0.1 mg, 0.3 mg, or 1.0 mg) or placebo for three days.
- **Sample Collection:** Plasma samples for pharmacokinetic analysis were collected at various time points.
- **Bioanalytical Method:** Plasma concentrations of **Felcisetrag** were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. While specific validation parameters for the **Felcisetrag** assay were not detailed in the publication, standard validation procedures for LC-MS/MS assays in clinical trials typically include assessments of linearity, precision, accuracy, selectivity, and stability, in line with regulatory guidelines.
- **Pharmacokinetic Analysis:** Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA). The specific software used for the NCA was not specified in the primary study publication. Commonly used software for NCA in the pharmaceutical industry includes Phoenix® WinNonlin®.

### Study in Individuals with Hepatic Impairment

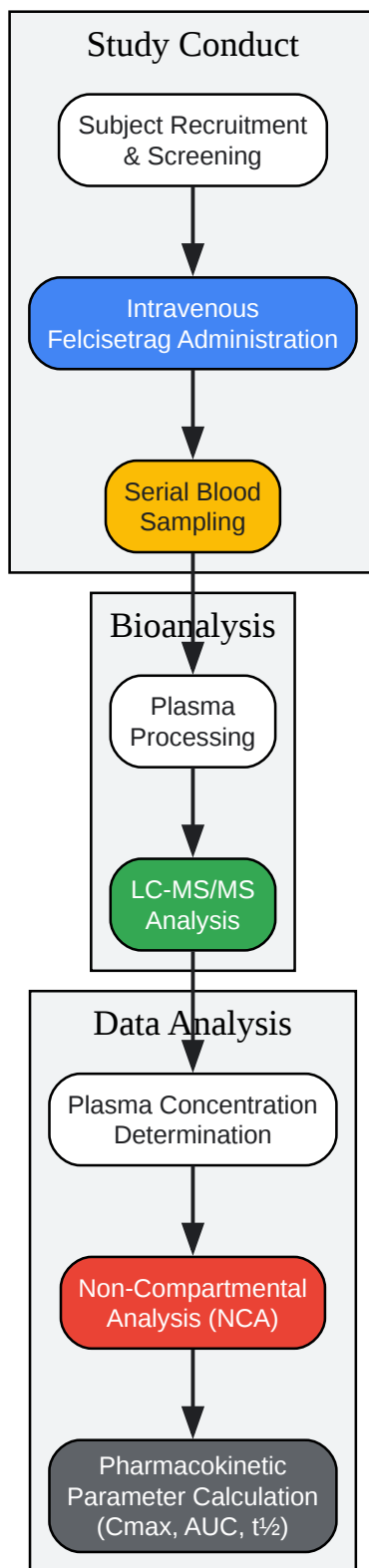
This was a phase 1, non-randomized, open-label study comparing the pharmacokinetics of a single 60-minute intravenous infusion of **Felcisetrag** in healthy individuals (n=8) and patients with moderate (n=10) or severe (n=7) hepatic impairment.

- Dosing: A single intravenous dose of **Felcisetrag** was administered.
- Sample Collection: Plasma samples were collected to determine total and free drug concentrations.
- Bioanalytical Method: Plasma concentrations of **Felcisetrag** and its two main metabolites were measured using validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
- Pharmacokinetic Analysis: Pharmacokinetic parameters, including C<sub>max</sub>, area under the concentration-time curve from time 0 to the last quantifiable concentration (AUC<sub>last</sub>), and AUC from time 0 to infinity (AUC<sub>inf</sub>), were determined.

## Mandatory Visualization

### Signaling Pathway of Felcisetrag

**Felcisetrag** exerts its prokinetic effects by acting as a selective agonist at the 5-HT<sub>4</sub> receptor, which is a G-protein coupled receptor (GPCR). The downstream signaling cascade is initiated by the activation of the G<sub>s</sub> alpha subunit of the G protein.



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